2-[2-(Aminomethyl)(methyl)anilino]-1-ethanol
Overview
Description
2-[2-(Aminomethyl)(methyl)anilino]-1-ethanol is an organic compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . This compound is characterized by the presence of an aminomethyl group, a methyl group, and an anilino group attached to an ethanol backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[2-(Aminomethyl)(methyl)anilino]-1-ethanol can be achieved through several synthetic routes. One common method involves the reaction of 2-(aminomethyl)aniline with formaldehyde and subsequent reduction . The reaction conditions typically include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-[2-(Aminomethyl)(methyl)anilino]-1-ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[2-(Aminomethyl)(methyl)anilino]-1-ethanol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 2-[2-(Aminomethyl)(methyl)anilino]-1-ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[2-(Aminomethyl)(methyl)anilino]-1-ethanol can be compared with other similar compounds, such as:
2-(Aminomethyl)aniline: This compound shares a similar aminomethyl group but lacks the ethanol backbone.
N-Methylaniline: This compound has a methyl group attached to the nitrogen atom but does not have the aminomethyl or ethanol groups.
2-(Aminomethyl)phenol: This compound has an aminomethyl group and a hydroxyl group attached to the benzene ring, similar to the ethanol group in this compound
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-(aminomethyl)-N-methylanilino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-12(6-7-13)10-5-3-2-4-9(10)8-11/h2-5,13H,6-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLNERINWWHAQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC=CC=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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